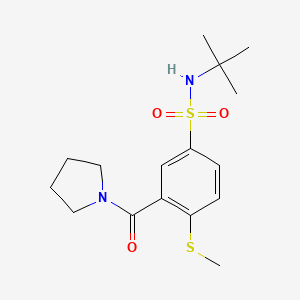![molecular formula C15H21FN2O B4839610 2-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4839610.png)
2-fluoro-N-[3-(1-piperidinyl)propyl]benzamide
説明
2-fluoro-N-[3-(1-piperidinyl)propyl]benzamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPB belongs to the class of benzamide derivatives and has been found to exhibit significant inhibitory effects on certain enzymes and receptors in the human body.
作用機序
FPB exerts its therapeutic effects by inhibiting the activity of HDAC6, an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. Additionally, FPB has been found to inhibit the activity of FAAH, an enzyme that is involved in the metabolism of endocannabinoids. Furthermore, FPB has been shown to exhibit significant binding affinity for CB1/CB2 receptors, which are involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
FPB has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, FPB has been shown to exhibit significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. Furthermore, FPB has been found to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using FPB in lab experiments is its high potency and selectivity for its target enzymes and receptors. Additionally, FPB has been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the main limitations of using FPB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on FPB is likely to focus on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Additionally, future studies may investigate the potential of FPB as a tool for studying the role of HDAC6, FAAH, and CB1/CB2 receptors in various physiological and pathological processes. Furthermore, future research may aim to develop novel analogs of FPB with improved potency, selectivity, and pharmacokinetic properties.
科学的研究の応用
FPB has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. FPB has been found to exhibit significant inhibitory effects on certain enzymes and receptors in the human body, including HDAC6, FAAH, and CB1/CB2 receptors.
特性
IUPAC Name |
2-fluoro-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-14-8-3-2-7-13(14)15(19)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMFJBQFQYIJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4839530.png)
![2-[4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4839539.png)
![2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4839556.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4839560.png)
![5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4839568.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4839572.png)
![2-(4-chlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4839581.png)


![4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide](/img/structure/B4839594.png)

![5-[4-(dimethylamino)benzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4839616.png)

![N-benzyl-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4839627.png)
